2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of three methyl groups at positions 2 and 3 of the pyrrolo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under basic conditions. The reaction is carried out in methanol at 50°C for about 5 hours, yielding intermediate compounds. These intermediates are then subjected to reduction reactions using triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the three methyl groups present in 2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine.
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substitution patterns.
1,3,5-trimethyluracil: A pyrimidine derivative with similar methyl substitutions but different ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,3-trimethyl-1,2-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H14N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-7H,1-3H3,(H,11,12) |
InChI Key |
KGYMKSCRQAHAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)N=CC=C2)(C)C |
Origin of Product |
United States |
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